molecular formula C11H11BrFN3 B1374771 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole CAS No. 1381944-45-1

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole

Cat. No. B1374771
CAS RN: 1381944-45-1
M. Wt: 284.13 g/mol
InChI Key: HCZVZONBBCIZSB-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole is a chemical compound with the CAS Number: 1381944-45-1 and a molecular weight of 284.13 . Its linear formula is C11H11BrFN3 .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C12H12BrFN2/c13-9-5-11-12 (6-10 (9)14)16 (7-15-11)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates the presence of a bromine atom, a fluorine atom, and a cyclopentyl group attached to a benzotriazole core.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.13 g/mol . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Transformations

5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole is involved in various chemical reactions and synthesis processes. Skvortsova et al. (1973) demonstrated the synthesis of vinyl and polymeric azoles with various functional groups using chloro(bromo,fluoro)hydrins and N-vinylazoles, including benzotriazole derivatives (Skvortsova, Domnina, Glazkova, & Makhno, 1973). Similarly, Katritzky et al. (1996) discussed the synthesis of substituted carbazoles and cyclopent[b]indoles using benzotriazole compounds, showcasing the versatility of these molecules in organic synthesis (Katritzky, Zhang, Xie, & Ghiviriga, 1996).

Photoreactivity Studies

Märky, Schmid, and Hansen (1979) investigated the photoreactivity of benzotriazoles, including derivatives similar to this compound, in various solvents. Their research contributes to the understanding of benzotriazoles' behavior under light exposure, which is vital for applications in photochemistry and materials science (Märky, Schmid, & Hansen, 1979).

Biochemical and Pharmacological Research

Research by Desai and Parekh (2021) on metal(II) complexes of benzotriazole derivatives, including bromo analogs, highlights potential antibacterial applications. This study underscores the relevance of benzotriazoles in developing novel antimicrobial agents (Desai & Parekh, 2021). Furthermore, Thakral et al. (2022) explored the synthesis and biological evaluation of halophenyl benzoxazole derivatives, providing insights into their potential anti-inflammatory and cytotoxic properties, which can be relevant for developing new pharmaceuticals (Thakral, Kumar, Thakral, Singh, Nagesh, Verma, & Pandey, 2022).

Material Science and Engineering Applications

Chen et al. (2016) implemented benzotriazole units, including fluoro derivatives, in the construction of organic semiconductors. This research is significant for the development of materials used in electronics and solar cells (Chen, Brown, Drees, Seger, Hu, Xia, Boudinet, Mccray, Delferro, Marks, Liao, Wen, Chang, & Facchetti, 2016).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-bromo-1-cyclopentyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c12-8-5-10-11(6-9(8)13)16(15-14-10)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVZONBBCIZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=CC(=C(C=C3N=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743038
Record name 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1381944-45-1
Record name 1H-Benzotriazole, 5-bromo-1-cyclopentyl-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-cyclopentyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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